Docosahexaenoic acid methyl ester
Overview
Description
Docosahexaenoic Acid methyl ester is a methylated analog of docosahexaenoic acid, an omega-3 fatty acid. It is a colorless to pale yellow liquid with a characteristic fishy odor. This compound is significant due to its incorporation into membrane phospholipids without being oxidized or hydrolyzed . It has a molecular formula of C23H34O2 and a molecular weight of 342.51 g/mol .
Scientific Research Applications
Docosahexaenoic Acid methyl ester is widely used in scientific research due to its stability and incorporation into membrane phospholipids. Some of its applications include:
Chemistry: Used as a reference standard in the quantification of fatty acids in microalgal and fish oils.
Medicine: Investigating the metabolism of fatty acids and their role in health and disease.
Industry: Used in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Docosahexaenoic acid methyl ester, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate, is a methylated analog of docosahexaenoic acid (DHA). This compound has a variety of biological effects and interacts with several targets within the body .
Target of Action
The primary target of this compound is the membrane phospholipids . It can be intercalated into these phospholipids without being oxidized or hydrolyzed .
Mode of Action
This compound interacts with its target, the membrane phospholipids, by intercalating into them . This means that the compound inserts itself between the phospholipids, becoming part of the membrane.
Biochemical Pathways
The compound is involved in the fatty acid biosynthetic pathways. Specifically, it is synthesized by proteins coded by the fatty acid desaturase (FADS) genes . These proteins mediate the desaturation of polyunsaturated fatty acids (PUFAs), leading to the production of this compound .
Pharmacokinetics
It is known that the compound is a part of the fatty acid biosynthetic pathways , suggesting that it may be metabolized in a similar manner to other fatty acids.
Result of Action
The intercalation of this compound into membrane phospholipids can influence the properties of the membrane, potentially affecting cellular functions . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is sensitive to static discharge and can release vapors that form explosive mixtures at temperatures at or above the flashpoint .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Docosahexaenoic acid methyl ester plays a significant role in various biochemical reactions. It can be intercalated into membrane phospholipids without being oxidized or hydrolyzed This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The cellular effects of this compound are primarily related to its influence on cell function. It is known to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with certain enzymes or cofactors , and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid methyl ester is typically synthesized through the esterification of docosahexaenoic acid with methanol. The reaction involves mixing docosahexaenoic acid with methanol in a molar ratio of 1:2. The esterification reaction is carried out at temperatures ranging from 120 to 150 degrees Celsius for several hours to several tens of hours .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) to purify the compound from sources like fish oil or microalgae. For instance, Schizochytrium sp. is a microalgae that accumulates significant amounts of docosahexaenoic acid. The process involves optimizing the mobile phase velocity, loading amount, and mobile phase composition to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Reagents like sodium methoxide can be used for transesterification reactions.
Major Products:
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
Comparison with Similar Compounds
Docosahexaenoic Acid: The parent compound, an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic Acid: Another omega-3 fatty acid with similar health benefits but different structural properties.
Alpha-Linolenic Acid: A shorter omega-3 fatty acid that can be converted into docosahexaenoic acid in the body.
Uniqueness: Docosahexaenoic Acid methyl ester is unique due to its stability and ability to be incorporated into membrane phospholipids without being oxidized or hydrolyzed . This makes it particularly useful in research applications where stability is crucial.
Properties
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-JDPCYWKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016115 | |
Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-90-7 | |
Record name | (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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